molecular formula C12H15NO4 B312622 Ethyl 4-[(methoxyacetyl)amino]benzoate

Ethyl 4-[(methoxyacetyl)amino]benzoate

Cat. No. B312622
M. Wt: 237.25 g/mol
InChI Key: IIKLPKRWADPDHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-methoxy-1-oxoethyl)amino]benzoic acid ethyl ester is an amidobenzoic acid.

Scientific Research Applications

  • Antibacterial Properties : A study by Shakir, Saoud, & Hussain (2020) discussed the synthesis of novel benzoxazine derivatives using ethyl 4-((2-hydroxy-3-methoxybenzylidene)amino)benzoate. These derivatives showed significant antibacterial activity against both gram-negative and gram-positive bacteria.

  • Optical Nonlinear Properties : Abdullmajed et al. (2021) synthesized Schiff base compounds from ethyl-4-amino benzoate, which were studied for their nonlinear refractive index and optical limiting properties. These findings suggest potential applications in optical technologies.

  • Physico-Chemical Properties for Beta-Adrenolytics : Research by Stankovicová et al. (2014) studied the physico-chemical properties of derivatives of ethyl 4-[(alkoxycarbonyl)amino]benzoates with potential ultra-short beta-adrenolytic activity. The study aimed to understand the relationship between the structure and biological activity of these compounds.

  • Anti-Juvenile Hormone Agent : Ishiguro et al. (2003) synthesized a compound related to ethyl 4-[(methoxyacetyl)amino]benzoate, which demonstrated anti-juvenile hormone activity in the larvae of the silkworm.

  • Chemical Interactions and Structures : Zhang, Wu, & Zhang (2011) explored the crystal packing of similar compounds, highlighting interactions like N⋯π and O⋯π, which are significant in understanding molecular structures and interactions.

  • Synthesis of Unnatural α-Amino Acid Derivatives : Hopkins & Malinakova (2007) utilized a compound similar to ethyl 4-[(methoxyacetyl)amino]benzoate in the synthesis of unnatural α-amino esters, which is relevant in the field of synthetic chemistry.

properties

Product Name

Ethyl 4-[(methoxyacetyl)amino]benzoate

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

ethyl 4-[(2-methoxyacetyl)amino]benzoate

InChI

InChI=1S/C12H15NO4/c1-3-17-12(15)9-4-6-10(7-5-9)13-11(14)8-16-2/h4-7H,3,8H2,1-2H3,(H,13,14)

InChI Key

IIKLPKRWADPDHJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-[(methoxyacetyl)amino]benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-[(methoxyacetyl)amino]benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-[(methoxyacetyl)amino]benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-[(methoxyacetyl)amino]benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-[(methoxyacetyl)amino]benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-[(methoxyacetyl)amino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.